2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGXBTLEDCBQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695561 | |
| Record name | [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-82-2, 174671-50-2 | |
| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
This method involves palladium-catalyzed cross-coupling between a halogenated aromatic precursor and a diboron reagent.
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Substrate Preparation : Begin with 2-bromo-5-(trifluoromethyl)benzyl alcohol. Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.
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Borylation : React the protected bromide with bis(pinacolato)diboron (B2Pin2, 1.2 equiv), Pd(dppf)Cl2 (3 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 h.
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Deprotection : Remove the TBS group using TBAF in THF at 0°C.
Key Data :
Advantages :
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High regioselectivity due to Pd catalysis.
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Compatibility with sensitive functional groups when proper protection is employed.
Limitations :
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Requires multi-step protection/deprotection.
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Pd residue removal adds purification complexity.
Directed Ortho-Metalation (DoM) Strategy
This approach uses directed metalation to install the boronic acid group directly.
Procedure :
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Substrate : 3-(Trifluoromethyl)benzyl alcohol.
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Metalation : Treat with LDA (2.2 equiv) at -78°C in THF, followed by triisopropyl borate (1.5 equiv).
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Quenching : Hydrolyze with HCl (1M) to yield the crude boronic acid.
Optimization Insights :
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Temperature Control : Maintaining <-70°C prevents trifluoromethyl group decomposition.
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Solvent Effects : THF outperforms Et2O in minimizing side reactions (yield increase from 45% to 62%).
Typical Outcomes :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements leverage flow chemistry to improve safety and efficiency:
Setup :
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Reactor : Microfluidic Pd-coated channels (0.5 mm ID).
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Conditions : 120°C, 20 bar pressure, residence time 30 min.
Benefits :
Economic Analysis :
Purification and Analytical Validation
Chromatographic Methods
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key coupling partner in palladium-catalyzed Suzuki reactions. Its boronic acid group reacts with aryl/vinyl halides to form biaryl or styrene derivatives.
Typical Reaction Setup
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (0.67 mmol) |
| Base | Na₂CO₃ (17 mmol in aqueous solution) |
| Solvent | Ethanol/toluene (1:1 v/v) |
| Temperature | 100°C for 5 hours |
| Yields* | 65–85% (dependent on substrate) |
Example Application:
In a synthesis of substituted biphenyls, this boronic acid reacted with 5-chloro-2-methylphenyl iodide under the above conditions to form a biaryl product with 78% isolated yield. The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetalation .
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) substituent undergoes oxidation to a formyl (-CHO) or carboxylic acid (-COOH) group under controlled conditions:
| Oxidizing Agent | Conditions | Product Formed |
|---|---|---|
| KMnO₄ | Acidic aqueous medium | 2-Carboxy-5-(trifluoromethyl)phenylboronic acid |
| CrO₃ | Anhydrous acetic acid | 2-Formyl-5-(trifluoromethyl)phenylboronic acid |
Mechanistic Insight:
Oxidation proceeds via radical intermediates, with the trifluoromethyl group stabilizing transition states through electron-withdrawing effects .
Protection/Deprotection Strategies
The hydroxymethyl group can be protected as a silyl ether (e.g., TBSCl) or ester (e.g., acetyl chloride) to prevent undesired side reactions during coupling processes.
Role in Catalytic Cycles
This boronic acid participates in Lewis acid-catalyzed reactions, such as:
Aldol Condensation
In aqueous media, it forms enolate intermediates with ketones (e.g., acetone), enabling stereoselective aldol additions. A proposed mechanism involves:
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Boron enolate formation via deprotonation.
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Nucleophilic attack on an aldehyde activated by hydrogen bonding.
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syn-Selectivity achieved through a Zimmerman-Traxler transition state .
Amidation Catalysis
At 0.01–1 mol% loading, it accelerates amide bond formation between carboxylic acids and amines by generating reactive acyloxyboronic intermediates. Key factors:
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Electron-withdrawing trifluoromethyl group : Increases boron’s Lewis acidity.
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Hydroxymethyl group : Stabilizes intermediates via hydrogen bonding .
Comparative Reactivity with Analogues
| Property | 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid | 3-Trifluoromethylphenylboronic acid |
|---|---|---|
| Suzuki Coupling Rate (kₒbs) | 1.5 × 10⁻³ s⁻¹ | 0.9 × 10⁻³ s⁻¹ |
| Oxidation Susceptibility | High (due to -CH₂OH) | Low |
| pKa (boronic acid) | 8.2 | 8.9 |
Challenges and Limitations
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Hydrolytic Instability : Prolonged exposure to moisture leads to boroxine formation, reducing reactivity.
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Steric Hindrance : The ortho-hydroxymethyl group occasionally impedes access to the boron center in bulky substrates.
Scientific Research Applications
2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Biology: Investigated for its potential in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various catalysts and reagents. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of arylboronic acids are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural Analogues
Acidity and Reactivity
Electron-Withdrawing Effects :
- Formyl (-CHO) : The formyl group in 5-Trifluoromethyl-2-formylphenylboronic acid significantly increases acidity compared to hydroxymethyl (-CH₂OH) due to its stronger electron-withdrawing nature .
- Chloro (-Cl) : 2-Chloro-5-(trifluoromethyl)phenylboronic acid exhibits higher acidity than the hydroxymethyl analogue, as chlorine is more electronegative .
- Hydroxymethyl (-CH₂OH) : Moderate acidity, balancing electron-withdrawing (-CF₃) and donating (-OH) effects .
- Cyclization Potential: Formyl derivatives (e.g., 5-Trifluoromethyl-2-formylphenylboronic acid) isomerize to benzoxaboroles under specific conditions, enhancing binding to microbial enzymes like leucyl-tRNA synthetase (LeuRS) .
Antimicrobial Efficacy :
- 5-Trifluoromethyl-2-formylphenylboronic Acid :
Mechanistic Insights :
Biological Activity
2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by its unique structural features, including a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
This compound is synthesized through reactions involving phenylboronic acid derivatives, trifluoromethylation reagents, and hydroxymethylation agents. The synthesis typically requires controlled conditions to achieve the desired substitution on the phenyl ring. The presence of the trifluoromethyl group enhances its acidity and reactivity, making it suitable for various applications in organic synthesis, especially in Suzuki–Miyaura coupling reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It has shown moderate activity against several microorganisms, including:
- Candida albicans : Moderate inhibitory action.
- Aspergillus niger : Higher activity compared to Candida.
- Escherichia coli : Notable antibacterial properties.
- Bacillus cereus : Minimum Inhibitory Concentration (MIC) lower than that of the antifungal drug AN2690 (Tavaborole), indicating significant antibacterial potential.
The mechanism of action appears to involve the inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis within these organisms. Docking studies suggest that the cyclic isomer of this compound may bind effectively within the active site of LeuRS, similar to other known inhibitors .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The boronic acid moiety interacts with enzymes, potentially modulating their activity.
- Isomerization : In solution, this compound can undergo isomerization to form cyclic isomers that may exhibit enhanced biological activity.
- Acidity and Binding : The trifluoromethyl group increases acidity, facilitating binding to biological targets such as cis-diol bioanalytes under physiological conditions.
Case Studies
- Antifungal Activity Study : A study conducted on various phenylboronic acids, including this compound, revealed its effectiveness against fungal strains. The study utilized in vitro assays to determine MIC values and compared them with established antifungal agents .
- Docking Studies : Computational docking studies demonstrated that the cyclic isomer of this compound could fit into the active site of LeuRS from Candida albicans, suggesting a plausible mechanism for its antifungal action .
Data Table
| Microorganism | Activity Level | MIC (µg/mL) | Comparison with AN2690 |
|---|---|---|---|
| Candida albicans | Moderate | TBD | Lower |
| Aspergillus niger | High | TBD | Not applicable |
| Escherichia coli | Notable | TBD | Not applicable |
| Bacillus cereus | Significant | < AN2690 | Lower |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid, and how can purity be ensured?
- Methodology : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using aryl halides and boronic esters. Post-synthesis, purification is achieved through recrystallization in aprotic solvents (e.g., THF/hexane mixtures). Purity is validated via HPLC (≥98%) and / NMR, with NMR confirming the trifluoromethyl group integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : NMR identifies hydroxymethyl protons (δ 4.5–5.0 ppm), while NMR confirms the -CF group (δ -60 to -65 ppm).
- IR : B-O stretching (~1340 cm) and -OH bending (~3200 cm) are key markers.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 252.05) .
Q. What safety precautions are necessary when handling this compound?
- Guidelines : Use nitrile gloves, goggles, and lab coats. Avoid inhalation; work in a fume hood. Store at 2–8°C in inert atmospheres (N) to prevent hydrolysis. Immediate skin/eye exposure requires rinsing with water for 15 minutes .
Advanced Research Questions
Q. How does the hydroxymethyl substituent influence electronic properties and reactivity compared to formyl or methoxy groups?
- Analysis : DFT/B3LYP studies show the hydroxymethyl group increases electron density at the boronic acid moiety (Mulliken charge: -0.32 vs. -0.45 for formyl derivatives), enhancing nucleophilic borylation. This contrasts with methoxy groups, which reduce acidity (pKa ~8.7 vs. 7.2 for -CF analogues) .
Q. What are the hydrolytic stability challenges, and how can experimental conditions mitigate degradation?
- Findings : The compound undergoes rapid protodeboronation in alkaline conditions (t = 3 hours at pH 10). Stabilization strategies include:
- Buffering reactions at pH 6–7.
- Using anhydrous solvents (e.g., DMF) under N.
- Monitoring degradation via NMR .
Q. How does this compound perform in cross-coupling reactions under varying catalytic conditions?
- Catalytic Optimization :
- Ligands : SPhos or XPhos improves yield (≥85%) in Suzuki couplings.
- Solvents : Dioxane/water (4:1) enhances solubility without hydrolysis.
- Temperature : Reactions at 80°C minimize side-product formation .
Q. What computational models predict the interaction of this compound with biological targets like enzymes?
- Docking Studies : Molecular docking (AutoDock Vina) reveals strong binding to fungal leucyl-tRNA synthetase (binding energy = -9.2 kcal/mol), driven by hydrogen bonds between the hydroxymethyl group and Arg. This aligns with antifungal activity in Candida albicans (MIC = 8 µg/mL) .
Q. Are there contradictions in the literature regarding reactivity or stability?
- Contradictions : Some studies report stability in aqueous ethanol (24 hours), while others note rapid decomposition. Resolution involves replicating conditions (e.g., oxygen-free vs. aerobic) and using radical inhibitors (e.g., BHT) to suppress oxidative deboronation .
Q. What role does this compound play in catalysis, such as amidation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
